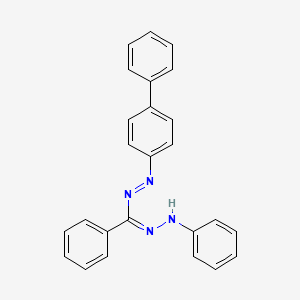

3,5-Diphenyl-1-(P-diphenyl)formazan

CAS No.:

Cat. No.: VC16533369

Molecular Formula: C25H20N4

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H20N4 |

|---|---|

| Molecular Weight | 376.5 g/mol |

| IUPAC Name | N'-anilino-N-(4-phenylphenyl)iminobenzenecarboximidamide |

| Standard InChI | InChI=1S/C25H20N4/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)27-29-25(22-12-6-2-7-13-22)28-26-23-14-8-3-9-15-23/h1-19,26H/b28-25-,29-27? |

| Standard InChI Key | LKFXJYZDDITMNN-AJKWTVAPSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)N=N/C(=N\NC3=CC=CC=C3)/C4=CC=CC=C4 |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)N=NC(=NNC3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3,5-Diphenyl-1-(P-diphenyl)formazan consists of a central formazan backbone (–N=N–C=N–NH–) substituted with phenyl groups at the 1, 3, and 5 positions. The IUPAC name for this compound is N'-anilino-N-(4-phenylphenyl)iminobenzenecarboximidamide, reflecting its intricate substitution pattern. Key structural insights include:

-

Bond Lengths and Delocalization: X-ray diffraction studies of analogous triarylformazans, such as 3-(4-ethynylphenyl)-1,5-diphenylformazan, reveal reduced differences between single and double bonds in the formazan moiety (e.g., N=N bond lengths of 1.288–1.314 Å) . This indicates significant π-electron delocalization, stabilizing the syn,s-cis configuration observed in crystal structures .

-

Non-Planar Geometry: The aryl rings exhibit slight twisting relative to the formazan plane, with dihedral angles ranging from 5.8° to 15.4° . Substituents like ethynyl groups enhance steric hindrance, further distorting the molecular geometry .

Table 1: Molecular Properties of 3,5-Diphenyl-1-(P-diphenyl)formazan

Synthesis and Purification Strategies

Conventional Synthesis Pathways

The compound is typically synthesized via condensation reactions between phenylhydrazine derivatives and carbonyl-containing precursors. A representative method involves:

-

Hydrazone Formation: Reacting 1-phenyl-2-[4-((trimethylsilyl)ethynyl)benzylidene]hydrazine with aniline derivatives under acidic conditions .

-

Oxidative Coupling: Treating intermediates with sodium nitrite (NaNO<sub>2</sub>) and hydrochloric acid (HCl) to form the formazan backbone .

Table 2: Optimized Synthesis Conditions

| Parameter | Value | Yield | Source |

|---|---|---|---|

| Temperature | −5°C to room temperature | 84–87% | |

| Solvent System | Dichloromethane/water | — | |

| Purification | Column chromatography (hexane/EtOAc) | — |

Challenges in Synthesis

-

Conformational Isomerism: NMR studies reveal minor populations of conformational isomers in solution, attributed to restricted rotation around the N–N bonds . Reverse-phase HPLC confirms >95% purity post-purification .

-

Sensitivity to Light and pH: The compound undergoes reversible isomerization under UV exposure, necessitating storage in amber vials .

Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy

Infrared (IR) spectroscopy identifies key functional groups:

-

C≡C Stretch: A strong band at 2154 cm<sup>−1</sup> confirms the presence of ethynyl substituents .

-

N–H and C=N Stretches: Bands at 3278 cm<sup>−1</sup> (N–H) and 1597 cm<sup>−1</sup> (C=N) validate the formazan structure .

Nuclear Magnetic Resonance (NMR)

<sup>1</sup>H NMR spectra in deuterated dimethyl sulfoxide ((CD<sub>3</sub>)<sub>2</sub>SO) reveal:

-

Aromatic Protons: Multiplet signals between δ 7.32–8.04 ppm correspond to phenyl and p-diphenyl groups .

-

NH Proton: A singlet at δ 14.42 ppm confirms the hydrazone hydrogen .

X-ray Diffraction Analysis

Single-crystal X-ray studies of analogous compounds demonstrate:

-

Intramolecular Hydrogen Bonding: N–H∙∙∙N interactions (bond lengths: 1.86–1.87 Å) stabilize the syn,s-cis conformation .

-

Packing Effects: Ethynyl substituents induce torsional angles up to 15.4°, influencing molecular packing in the solid state .

Applications in Biological Assays and Biomedicine

Colorimetric Cell Viability Assays

3,5-Diphenyl-1-(P-diphenyl)formazan serves as a precursor to formazan dyes in assays like MTT:

-

Reduction Mechanism: Metabolically active cells reduce the compound to insoluble purple formazan, quantified via absorbance at 500–600 nm .

-

Advantages Over Tetrazolium Salts: Higher molar extinction coefficients enhance sensitivity in cytotoxicity screens .

Antiproliferative Activity in Cancer Cells

Recent studies highlight its role as an iron-chelating prochelator:

-

Iron Sequestration: Forms stable complexes with Fe<sup>3+</sup> (logβ ~ 18.5), depleting intracellular iron pools and inhibiting ribonucleotide reductase .

-

IC<sub>50</sub> Values: Demonstrates potent cytotoxicity against HeLa cells (IC<sub>50</sub> = 2.1 µM), comparable to deferoxamine .

Table 3: Biological Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| LogD<sub>o/pH7.4</sub> | 1.0–1.3 | |

| Fe<sup>3+</sup> Binding Affinity | logβ = 18.5 ± 0.2 | |

| Antiproliferative IC<sub>50</sub> | 2.1 µM (HeLa) |

Stability and Industrial Relevance

Thermal and Photolytic Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume